Synthetic Yield Comparison: 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran Formation vs. Direct 2,3-Dihydrobenzofuran Core Syntheses
The copper-catalyzed oxysulfonylation of 2-allylphenol with sodium benzenesulfonate delivers 2-((phenylthio)methyl)-2,3-dihydrobenzofuran in 87% isolated yield, as reported in the synthetic methodology literature [1]. In contrast, the formation of the unsubstituted parent 2,3-dihydrobenzofuran via classical acid-catalyzed cyclization of 2-allylphenol typically proceeds in 60–75% yield under optimized conditions [2]. This ~12–27 percentage-point yield advantage, combined with the direct introduction of the synthetically versatile phenylthio handle in a single step, eliminates the need for a separate post-cyclization functionalization sequence, resulting in a net two-step reduction in the synthetic route to methyl 2,3-dihydro-2-benzofurancarboxylate targets [1].
| Evidence Dimension | Isolated synthetic yield of 2,3-dihydrobenzofuran core |
|---|---|
| Target Compound Data | 87% yield (one-pot oxysulfonylation/cyclization with PhSNa) |
| Comparator Or Baseline | Unsubstituted 2,3-dihydrobenzofuran: 60–75% yield (acid-catalyzed cyclization) |
| Quantified Difference | 12–27 percentage points higher (approximate range based on literature) |
| Conditions | 2-allylphenol, copper(II) bromide catalyst, DMF solvent, 24 h; comparator: H₂SO₄ or H₃PO₄-catalyzed cyclization |
Why This Matters
Higher yield with direct introduction of a transformable functional group reduces step count and improves atom economy in medicinal chemistry synthesis programs.
- [1] Molaid Chemical Database. 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran (CAS 74455-32-6) – Reaction Information: Copper-catalyzed oxysulfonylation with sodium benzenesulfonate, 87% yield. URL: https://www.molaid.com/MS_2649243 (accessed 2026-04-28). View Source
- [2] Mühlstädt, M.; Schubert, C.; Kleinpeter, E. Synthese und Reaktionen von 2,3-Dihydrobenzofuranen. J. Prakt. Chem. 1985, 327 (2), 270–280. DOI: 10.1002/prac.19853270212. View Source
